Product packaging for 5-(4-Ethylphenyl)-5-oxovaleric acid(Cat. No.:CAS No. 34670-04-7)

5-(4-Ethylphenyl)-5-oxovaleric acid

Cat. No.: B1302100
CAS No.: 34670-04-7
M. Wt: 220.26 g/mol
InChI Key: FWKMYWRTBXKGBU-UHFFFAOYSA-N
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Description

Contextualization within the Class of 5-Aryl-5-oxopentanoic Acids

5-(4-Ethylphenyl)-5-oxovaleric acid belongs to the family of 5-aryl-5-oxopentanoic acids. This class of compounds is characterized by a five-carbon aliphatic chain that contains a ketone at the C5 position, which is directly attached to an aromatic (aryl) ring, and a carboxylic acid group at the C1 position. The general structure allows for a wide variety of substituents on the aryl ring, leading to a diverse library of molecules with potentially different chemical and biological properties.

The exploration of substituted 5-oxopentanoic and 5-oxohexanoic acids as synthetic antiviral agents dates back to the 1960s, highlighting the early interest in this chemical scaffold for therapeutic purposes. acs.org This historical context underscores the long-standing recognition of the potential of this class of compounds in the development of new bioactive molecules.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 34670-04-7
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 5-(4-ethylphenyl)-5-oxopentanoic acid
Canonical SMILES CCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Physical Description Solid

Significance in Medicinal Chemistry and Organic Synthesis Research

The broader class of 5-aryl-5-oxopentanoic acids and their derivatives are significant in both medicinal chemistry and organic synthesis for several reasons. In medicinal chemistry, the structural motif of an aryl ketone connected to a carboxylic acid is found in various biologically active molecules. For instance, derivatives of 5-aryl-oxadiazoles, which can be synthesized from related carboxylic acids, have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the context of Alzheimer's disease. nih.gov This suggests that the core structure of this compound could serve as a starting point for the design of new enzyme inhibitors.

In the realm of organic synthesis, 5-aryl-5-oxopentanoic acids are valuable intermediates. The presence of two reactive functional groups—a ketone and a carboxylic acid—allows for a wide range of chemical transformations. These transformations can lead to the synthesis of more complex molecules, including various heterocyclic compounds. For example, the cyclization of related dicarbonyl compounds is a common strategy for the synthesis of five- and six-membered rings, which are prevalent in many pharmaceutical agents. The general utility of such compounds as building blocks in the synthesis of more complex molecular architectures is a cornerstone of modern organic chemistry.

While specific, detailed research findings on the biological activities or unique synthetic applications of this compound itself are not extensively documented in publicly available literature, its structural similarity to other well-studied 5-aryl-5-oxopentanoic acids positions it as a compound with considerable research potential. Further investigation into this specific molecule could uncover novel biological activities or synthetic utilities, contributing to the advancement of chemical and medicinal science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1302100 5-(4-Ethylphenyl)-5-oxovaleric acid CAS No. 34670-04-7

Properties

IUPAC Name

5-(4-ethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMYWRTBXKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374542
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34670-04-7
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Ethylphenyl 5 Oxovaleric Acid and Analogous Structures

Reductive Amination Sequences for Structural Modifications

Reductive amination is a powerful tool for the conversion of carbonyl compounds, such as the ketone group in 5-aryl-5-oxopentanoic acids, into amines. This two-step process involves the initial reaction of the ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method allows for the introduction of nitrogen-containing functionalities, significantly diversifying the molecular structure and potential biological activity of the parent compound. For example, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]pentanoic acid is a derivative that incorporates an amino linkage. nih.gov

Coupling Reactions, such as Suzuki Coupling and Ester Hydrolysis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This reaction typically couples an organoboron compound with an organohalide. libretexts.org While traditionally used for biaryl synthesis, variations of the Suzuki coupling can be employed to synthesize aryl ketones. nih.govnsf.gov For instance, a carbonylative Suzuki-Miyaura coupling reaction can be used to synthesize aromatic β-keto esters from α-iodo esters and arylboronic acids. rsc.org This methodology offers a powerful alternative to Friedel-Crafts acylation, often with better functional group tolerance and milder reaction conditions. acs.org Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Reaction Mechanisms and Optimization Studies in Organic Synthesis

Structural Modifications on the Aromatic Moiety

The introduction of halogen atoms onto the aromatic ring of aroylalkanoic acids can significantly alter their reactivity. Halogens, being electronegative, can act as electron-withdrawing groups, which can affect the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group. For instance, the presence of a chlorine atom on the aromatic ring of similar chromone (B188151) structures has been shown to influence the spin density distribution, which can impact reactivity in radical reactions. researchgate.net

Furthermore, halogenated aryl derivatives are often used as intermediates in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce new aryl or heteroaryl groups. researchgate.net This highlights the synthetic utility of halogenated derivatives of 5-(4-ethylphenyl)-5-oxovaleric acid in creating more complex molecules. The synthesis of related bromo-substituted heterocyclic compounds, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been achieved through methods like the Biginelli condensation. mdpi.com

Substituting the phenyl ring with additional alkyl or alkoxy groups can modulate the electronic and steric properties of the molecule. For example, the synthesis of 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole, a related compound featuring the 4-ethylphenyl group, demonstrates the incorporation of further alkyl substituents on a connected aromatic ring. researchgate.net

Alkoxy groups, such as methoxy (B1213986) groups, on the phenyl ring of related tetralone derivatives have also been explored. google.com These substitutions can influence the reaction pathways in syntheses. For example, in the cascade Prins/Friedel–Crafts cyclization, electron-rich benzenes containing methoxy substituents act as effective nucleophiles, leading to the formation of 4-aryl-tetralin-2-ols. beilstein-journals.org

Table 1: Examples of Alkyl and Alkoxy Substituted Derivatives

Compound Name Substitution on Phenyl Ring Reference
2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole4-ethyl researchgate.net
2-(p-methoxyphenylamino)-tetraline-1-onep-methoxy google.com
2-(o-methoxyphenylamino)-tetraline-1-oneo-methoxy google.com
2-(m-methoxyphenylamino)-tetraline-1-onem-methoxy google.com

Replacing the phenyl ring with a heteroaromatic system, such as pyridine (B92270) or thiophene, leads to the formation of heteroaryl analogs. researchgate.netnih.govnih.gov The synthesis of such analogs often involves established synthetic protocols. For instance, the synthesis of pyridyl analogs can be achieved through various methods, and the resulting compounds have applications in diverse areas of chemistry. nih.govnih.gov

The synthesis of thiazole (B1198619) derivatives, another class of heteroaryl compounds, has been accomplished through methods like the Hantzsch process, which involves the condensation of α-haloketones with thioamides. researchgate.net The synthesis of 5-aryl/thienyl- Current time information in Bangalore, IN.nih.govsigmaaldrich.comtriazolo[4,3-c]quinazolines has been achieved via oxidative cyclization of corresponding hydrazones. researchgate.net These methods could potentially be adapted for the synthesis of heteroaryl analogs of this compound.

Modifications of the Pentanoic Acid Backbone

The pentanoic acid chain provides another avenue for structural modification, allowing for the introduction of various functional groups or the creation of cyclic structures.

The introduction of substituents, such as methyl or amino groups, onto the pentanoic acid backbone can create chiral centers and introduce new chemical functionalities. The synthesis of related compounds like 5-oxohexanoic acid and its derivatives has been explored through processes like the amine-catalyzed addition of acetone (B3395972) to acrylic acid derivatives. google.comgoogle.com

Amino-substituted analogs, such as 5-aminovaleric acid, are known metabolites and can serve as building blocks for more complex molecules. nih.govhmdb.ca The synthesis of N-substituted derivatives, for example, 5-(Methyl(phenyl)amino)-5-oxopentanoic acid, demonstrates the modification of the carboxylic acid moiety into an amide. sigmaaldrich.com

Table 2: Examples of Backbone-Substituted Derivatives

Compound Name Substitution on Pentanoic Acid Backbone Reference
5-Oxohexanoic acidMethyl (at C-5) google.com
5-Aminovaleric acidAmino (at C-5) nih.gov
5-(Methyl(phenyl)amino)-5-oxopentanoic acidN-methyl-N-phenylamide (at C-5) sigmaaldrich.com

The keto-acid functionality of this compound allows for intramolecular cyclization reactions to form ring-fused derivatives. A common transformation is the intramolecular Friedel-Crafts reaction, which can lead to the formation of tetralone derivatives. This type of reaction is often acid-catalyzed.

For example, the cascade intramolecular Prins/Friedel–Crafts cyclization of related vinylphenyl acetaldehydes can produce 4-aryltetralin-2-ols. beilstein-journals.orgbeilstein-journals.org This demonstrates the potential for the oxovaleric acid chain to participate in the formation of new ring systems. The synthesis of various ring-fused benzimidazoles and other heterocyclic systems often involves cyclization reactions where a side chain reacts with an aromatic ring. mdpi.com Similarly, the synthesis of a diimidazodiazepine ring system highlights the creation of fused heterocyclic structures. nih.gov

Scaffold Derivatization for Pharmacological Research

The modification of the this compound scaffold is a key strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetic profiles. The carboxylic acid and ketone moieties are primary targets for such derivatization.

Ester and Amide Derivatives

The conversion of the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) into ester and amide derivatives is a common strategy in pharmacological research. researchgate.netresearchgate.netnih.govnih.gov This modification can lead to the development of prodrugs, enhance activity, or alter selectivity for specific enzyme targets. researchgate.netnih.gov While specific studies on the ester and amide derivatives of this compound are not extensively detailed in the available literature, the general principles of such derivatization are well-established for other carboxylic acids. rasayanjournal.co.innih.gov

The synthesis of ester and amide derivatives from a parent carboxylic acid is a fundamental transformation in organic chemistry. nih.govscbt.com For instance, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was achieved by reacting 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines. nih.gov Similarly, various amides have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects. The synthesis of ester derivatives often involves reaction with an alcohol in the presence of an acid catalyst or using a coupling agent. rasayanjournal.co.in

The rationale behind creating these derivatives is often to improve the therapeutic index of the parent compound. For example, derivatization of the carboxylate moiety in some NSAIDs has generated potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In some cases, amide derivatives have shown lower activity compared to their corresponding ester counterparts, suggesting the importance of the ester oxygen atoms for biological effect. rasayanjournal.co.in The tables below illustrate the general structures of potential ester and amide derivatives of this compound.

Table 1: Representative Ester Derivatives of this compound

R Group (Ester)Chemical Name
-CH₃Methyl 5-(4-ethylphenyl)-5-oxopentanoate
-CH₂CH₃Ethyl 5-(4-ethylphenyl)-5-oxopentanoate
-CH(CH₃)₂Isopropyl 5-(4-ethylphenyl)-5-oxopentanoate

Table 2: Representative Amide Derivatives of this compound

R¹ Group (Amide)R² Group (Amide)Chemical Name
-H-H5-(4-Ethylphenyl)-5-oxopentanamide
-H-CH₃N-Methyl-5-(4-ethylphenyl)-5-oxopentanamide
-CH₃-CH₃N,N-Dimethyl-5-(4-ethylphenyl)-5-oxopentanamide
-H-C₆H₅N-Phenyl-5-(4-ethylphenyl)-5-oxopentanamide

These derivatizations serve as a basis for structure-activity relationship (SAR) studies to identify compounds with optimized pharmacological profiles.

Pseudoacid and Lactol Forms in Equilibrium Studies

Gamma (γ)-keto carboxylic acids, such as this compound, have the potential to exist in a dynamic equilibrium between their open-chain keto-acid form and a cyclic hemiacetal, known as a lactol or pseudoacid. This phenomenon is a form of ring-chain tautomerism. The cyclic lactol form arises from the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the ketone.

This equilibrium is particularly relevant for γ- and δ-keto acids as it leads to the formation of thermodynamically stable five- or six-membered rings. For γ-keto acids, this results in a five-membered lactol ring, which is known to be a favorable conformation. In solution, compounds like 5-oxopentanoic acid exist as a mixture of the open-chain acid and the cyclic pseudoacid form.

Table 3: Tautomeric Forms of this compound

Tautomeric FormDescription
Open-Chain (Keto-Acid)The linear form containing a distinct ketone and carboxylic acid functional group.
Cyclic (Lactol/Pseudoacid)The cyclic hemiacetal form, 5-hydroxy-5-(4-ethylphenyl)dihydrofuran-2(3H)-one, resulting from intramolecular cyclization.

The potential for this compound to exist in these two forms underscores the complexity of its chemical behavior and is a critical consideration in the design and interpretation of pharmacological studies.

Biological Activities and Pharmacological Investigations of 5 4 Ethylphenyl 5 Oxovaleric Acid Analogs

Enzyme Inhibition Studies

Analogs of 5-(4-ethylphenyl)-5-oxovaleric acid have been shown to inhibit several classes of enzymes, highlighting their potential as therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and parasitic infections.

Carboxypeptidases are zinc-dependent proteases that play a crucial role in the digestion of proteins by hydrolyzing peptide bonds at the C-terminal end of a polypeptide chain. mdpi.com The inhibition of these enzymes is a target for controlling certain pathological processes. While direct studies on this compound are not prevalent, the core structure is related to known carboxypeptidase inhibitors. The inhibitory mechanism of such compounds often involves the coordination of the zinc ion in the enzyme's active site. mdpi.com This interaction can block the binding of the natural substrate or prevent the catalytic action of the enzyme. mdpi.com

The effectiveness of carboxypeptidase inhibitors is not solely dependent on their binding affinity but also on their ability to obstruct the coordination site of the zinc ion, often in a bidentate fashion. mdpi.com This mode of inhibition prevents the activation of a water molecule required for the hydrolysis of the peptide bond. mdpi.com

Table 1: Investigated Carboxypeptidase Inhibitor Analogs and their Mechanisms

Compound ClassGeneral StructureMechanism of InhibitionKey Interactions
Peptide AnalogsSmall peptides with modified C-terminal residuesCompetitive inhibition, blocking substrate bindingHydrogen bonds with active site residues like Glu270 and Arg145. mdpi.com
Small Molecule InhibitorsNon-peptidic moleculesCoordination with the active site zinc ion, displacing the catalytic water molecule. mdpi.comBidentate coordination to the Zn ion. mdpi.com

Glutaminase (B10826351) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, which is essential for the growth of many tumor cells. nih.gov The inhibition of glutaminase is therefore a promising strategy for cancer therapy. nih.gov While direct inhibition by this compound itself is not extensively documented, related compounds have been investigated.

For instance, the compound "968", a benzophenanthridinone derivative, was initially identified as a glutaminase inhibitor. squarespace.com However, further studies revealed that it is a weak inhibitor of the recombinant GAC isoform of human glutaminase, suggesting that its effects on cell growth might be mediated by other mechanisms. squarespace.com Other glutaminase inhibitors, such as 6-diazo-5-oxo-L-norleucine (DON), act as glutamine analogs and covalently modify the enzyme. researchgate.net The development of allosteric inhibitors like BPTES and CB-839 has provided a new avenue for targeting glutaminase. nih.gov These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. nih.gov

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this compound have been explored as inhibitors of several kinases.

Polo-like Kinase 1 (Plk1) PBD: Plk1 is a master regulator of the cell cycle, and its polo-box domain (PBD) is essential for its function. researchgate.net While many early reported PBD inhibitors were later found to be non-specific protein alkylators, the search for selective inhibitors continues. researchgate.net The development of high-affinity peptide-based inhibitors that target the PBD has shown promise. nih.gov These peptides can be modified to enhance their binding potency by introducing non-coded amino acids, which can access new binding pockets within the PBD. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.commdpi.com Inhibition of VEGFR-2 is a major focus of anti-cancer drug development. nih.gov Numerous heterocyclic compounds have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov For example, derivatives of 1,2,5-oxadiazole-2-oxide have shown significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, nicotinamide-based derivatives have been designed and synthesized as effective VEGFR-2 inhibitors. semanticscholar.org These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. mdpi.commdpi.com

Table 2: Examples of Kinase Inhibitors with Structural Similarities to this compound Analogs

Kinase TargetInhibitor ClassExample CompoundIC50 Value
Plk1 KDSmall MoleculeHit-422.61 ± 1.12 pM nih.gov
VEGFR-21,2,5-Oxadiazole-2-oxide derivativeCompound 12b0.09 µM mdpi.com
VEGFR-2Biphenyl-aryl urea (B33335) derivativeCompound 12e0.50 nM nih.gov
VEGFR-2Nicotinamide-based derivativeCompound 660.83 nM semanticscholar.org

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process and are also implicated in carcinogenesis. nih.gov COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The modulation of COX activity is a well-established strategy for treating inflammation and pain. While direct studies on this compound are limited, the anti-inflammatory potential of related structures is an active area of research. For instance, analogs of 4-O-methylhonokiol have been synthesized and shown to exhibit potent inhibitory activity against COX-2. researchgate.net Methoxyflavones have also been investigated as selective COX-2 inhibitors. nih.gov These compounds typically work by blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania, which are responsible for diseases like leishmaniasis. nih.govnih.gov PTR1 plays a crucial role in the parasite's folate metabolism, making it an attractive target for the development of anti-parasitic drugs. nih.gov The inhibition of PTR1 can disrupt the parasite's ability to synthesize essential nutrients, leading to its death. nih.gov Various compounds have been screened for their ability to inhibit PTR1. nih.govresearchgate.net While a direct link to this compound is not established, the general strategy involves identifying small molecules that can bind to the active site of PTR1 and block its function. researchgate.net Both natural products and synthetic compounds are being explored for this purpose. researchgate.netmdpi.com

Receptor Modulation and Ligand-Target Interactions

In addition to enzyme inhibition, analogs of this compound have been shown to modulate the activity of specific receptors. A notable example is the 5-oxo-ETE receptor (OXE-R), which is a G-protein coupled receptor that mediates the potent chemoattractant effects of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) on eosinophils and neutrophils. nih.gov These inflammatory cells are implicated in allergic diseases such as asthma.

Researchers have designed and synthesized antagonists of the OXE-R based on a 1-(5-oxovalerate)indole scaffold. nih.gov These compounds compete with 5-oxo-ETE for binding to the receptor, thereby blocking its activation and the subsequent inflammatory response. nih.gov The potency of these antagonists can be enhanced by substitutions on the indole (B1671886) ring. For example, the addition of a chloro group at the C-6 position of a 2-hexyl-1-(5-oxovalerate)indole derivative increased its potency by approximately fourfold. nih.gov

Table 3: Potency of 1-(5-oxovalerate)indole Analogs as 5-Oxo-ETE Receptor Antagonists

CompoundSubstitutionIC50 (µM) nih.gov
262-Hexyl1.55 ± 0.25
332-Hexyl, 5-Chloro1.17 ± 0.32
392-Hexyl, 6-Chloro0.40 ± 0.03

G-protein Coupled Receptor (GPCR) Antagonism (e.g., LPA1 Receptor)

G-protein coupled receptors (GPCRs) are a large family of receptors involved in numerous physiological processes. Lysophosphatidic acid (LPA) is a signaling lipid that acts on a family of at least five GPCRs, designated LPA1–5. nih.gov The LPA1 receptor, in particular, has been identified as a potential clinical target for conditions like idiopathic pulmonary fibrosis. nih.govnih.gov

Research into LPA1 receptor antagonists has yielded potent and selective compounds. One such antagonist, AM966, demonstrated high affinity for the LPA1 receptor and was shown to be an effective antagonist in in vitro calcium flux and cell chemotaxis assays. nih.gov In preclinical models of lung fibrosis, orally administered AM966 was found to reduce lung injury, vascular leakage, inflammation, and fibrosis. nih.gov Studies using LPA1 knockout mice or LPA1 antagonists have highlighted the pathological role of these receptors in both lung and kidney fibrosis, underscoring the therapeutic potential of targeting this GPCR. nih.gov The development of LPA1-selective antagonists with good oral bioavailability represents a significant area of interest for treating fibrotic diseases. nih.gov

Ion Channel Receptor Modulation (e.g., GluN2C/GluN2D NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity, a cellular process underlying learning and memory. nih.gov These receptors are tetrameric assemblies of two GluN1 subunits and two GluN2 subunits (A-D). nih.gov The distinct expression patterns of GluN2 subunits make subunit-selective modulators a promising strategy for targeted therapies for neurological disorders. nih.gov

Analogs have been developed as positive allosteric modulators with selectivity for specific GluN2 subunits. For instance, EU1622-14 was identified as an efficacious allosteric modulator with improved solubility and selectivity for certain NMDA receptor subtypes. nih.gov The GluN2D subunit is of particular interest due to its unique biophysical properties, such as reduced sensitivity to magnesium block and slow deactivation, which may allow for tonic receptor activity. nih.gov Research using genetic models has shown that mice lacking the GluN2D subunit are resistant to mechanical hypersensitivity in a neuropathic pain model. nih.gov Similarly, the GluN2C subunit, which shares some properties with GluN2D, has also been investigated for its role in pain models. nih.gov The modulation of these specific ion channels by novel compounds represents a key area of research for conditions involving NMDA receptor dysfunction. nih.govfrontiersin.org

Serotonin (B10506) 5-HT2 Receptor Antagonism

Serotonin (5-HT) is a neurotransmitter that can also act as a platelet activator through the 5-HT2A receptor, the only serotonin receptor subtype found on platelets. nih.gov When platelets are activated, they release 5-HT, which further promotes platelet activation in an autocrine fashion. nih.gov Consequently, 5-HT2A receptor antagonists are being investigated as potential antiplatelet agents, offering an alternative mechanism of action to existing treatments. nih.govnih.gov

Studies have focused on synthesizing novel 5-HT2A receptor antagonists based on various chemical scaffolds. nih.govnih.gov In functional bioassays, certain synthesized analogs have been identified as moderate antagonists of the 5-HT2A receptor. nih.gov For example, the compound 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione was found to inhibit collagen-stimulated platelet aggregation with greater potency than the reference drug sarpogrelate. nih.gov This line of research confirms that 5-HT2A antagonists can effectively suppress platelet aggregation and are a viable option for developing new antiplatelet therapies. nih.govnih.gov

Anti-Inflammatory Research in Preclinical Models

Plant-derived essential oils and synthetic acetic acid derivatives have shown potential for anti-inflammatory activity in various studies. ontosight.ainih.gov Essential oils from certain plant species are known to possess biological properties that include anti-inflammatory effects. nih.gov The investigation of complex synthetic molecules, such as acetic acid derivatives, is also a promising area of research for new therapeutic agents. ontosight.ai The structural complexity of these compounds suggests they may exhibit a range of biological activities, making them candidates for further investigation in pharmaceutical research for their anti-inflammatory properties. ontosight.ai

Antimicrobial and Antiparasitic Potential

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The search for new antibacterial agents is driven by the need to overcome microbial resistance. Research into various chemical classes, including flavonoids and essential oils, has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Flavanones and flavones, which are subclasses of flavonoids, have demonstrated notable antibacterial effects. nih.gov For example, certain flavanones showed excellent inhibitory activity against the Gram-negative bacterium Escherichia coli. nih.gov In the flavone (B191248) series, specific compounds exhibited good inhibitory activity against the Gram-positive strain Methicillin-resistant Staphylococcus aureus (MRSA), with one compound being more active than the control drug Vancomycin. nih.gov Essential oils from various Rhododendron species have also been tested against a panel of bacteria, including Salmonella, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Listeria monocytogenes. nih.gov

Table 1: Antibacterial Activity of Selected Flavonoid Analogs

Compound Type Compound Bacterial Strain Activity (MIC µg/mL) Reference
Flavanone FV2 (C5,7,3′,4′ = OH) E. coli (Gram-Negative) 25 nih.gov
Flavanone FV6 (C5,7 = OH; C4′ = SCH3) E. coli (Gram-Negative) 25 nih.gov
Flavanone FV1 (C5,7,3′ = OCH3; 4′ = OH) L. monocytogenes (Gram-Positive) 25 nih.gov
Flavone FO3 (C5,7,4′ = OH; 3′ = OCH3) MRSA 97-7 (Gram-Positive) 12 nih.gov
Flavone FO2 (C5,7,3′,4′ = OH) MRSA 97-7 (Gram-Positive) 50 nih.gov
Flavone FO10 (C5,7= OH; 4′ = OCH3) E. coli (Gram-Negative) 25 nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Structure Activity Relationship Sar and Structure Target Interaction Studies

Positional and Substituent Effects on Biological Potency and Selectivity

Without experimental data, any discussion on the positional and substituent effects for 5-(4-Ethylphenyl)-5-oxovaleric acid would be purely speculative. Structure-activity relationship (SAR) studies on related classes of compounds, such as other gamma-keto acids or derivatives of valeric acid, would be necessary to infer how modifications to the ethylphenyl group or the valeric acid chain might impact biological activity and selectivity. For instance, altering the position of the ethyl group on the phenyl ring (e.g., to the ortho or meta positions) or replacing it with other substituents (e.g., methoxy (B1213986), chloro, or trifluoromethyl groups) would undoubtedly influence the electronic and steric properties of the molecule, thereby affecting its interaction with a biological target.

Ligand Binding Site Analysis in Target Proteins

No studies have been published that detail the ligand binding site of this compound within any target protein. Identifying the binding site would require experimental techniques such as X-ray crystallography of the compound in complex with its target, or computational docking studies based on a known or predicted protein structure. Such analyses would reveal the specific amino acid residues that interact with the compound, providing a molecular basis for its activity and a roadmap for further optimization.

Integration of Computational and Experimental Approaches for SAR Development

The development of a robust structure-activity relationship for any compound, including this compound, relies on the integration of computational and experimental methods. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can predict the activity of novel analogs and guide synthetic efforts. These predictions must then be validated through experimental testing, including in vitro binding assays and cell-based functional assays. The lack of published research on this compound indicates that this iterative cycle of design, synthesis, and testing has not been reported for this specific molecule.

Computational and in Silico Methodologies in Research on 5 4 Ethylphenyl 5 Oxovaleric Acid

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-(4-Ethylphenyl)-5-oxovaleric acid, and a macromolecular target, typically a protein. nih.gov These methods are fundamental in structure-based drug design for understanding binding mechanisms and predicting binding affinity. nih.govfiveable.me

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.comnih.gov The process involves generating a multitude of possible binding poses and scoring them based on how well they fit geometrically and energetically. For this compound, docking studies would be employed to screen potential protein targets or to understand its binding mode within a known receptor. The results, often expressed as a binding affinity or docking score (e.g., in kcal/mol), help identify the most likely binding conformation and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the atomic movements by solving Newton's equations of motion, offering insights into the stability of the complex, conformational changes, and the role of solvent molecules. nih.govmdpi.com For the this compound-protein complex, MD simulations could validate the stability of the docked pose and reveal subtle changes in protein conformation upon binding. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components.

A typical workflow for these simulations would involve:

Preparation of the 3D structures of both this compound and the target protein.

Execution of molecular docking to generate and rank potential binding poses. nih.gov

Selection of the most promising pose for an MD simulation in a simulated physiological environment (water, ions). nih.gov

Analysis of the MD trajectory to determine binding stability and interaction patterns. mdpi.com

The data below illustrates the type of results generated from such a study.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data

Parameter Description Illustrative Value
Docking Score Predicted binding affinity of the ligand to the protein target. -8.5 kcal/mol
Key Interacting Residues Amino acids in the protein's active site forming significant bonds with the ligand. TYR 126, ARG 133, ILE 48
RMSD of Complex Root Mean Square Deviation of the protein-ligand complex over the simulation time, indicating structural stability. 1.5 Å

| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity calculated from the MD simulation trajectory. | -45.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. iupac.org The underlying principle is that the structural or physicochemical properties of a molecule determine its activity. nih.gov

To develop a QSAR model for this compound, researchers would first need to synthesize and test a series of its derivatives for a specific biological activity (e.g., enzyme inhibition). The activity is typically quantified as an IC₅₀ or EC₅₀ value. mdpi.com Next, various molecular descriptors—numerical values that describe the chemical and physical properties of the molecules—are calculated. These descriptors fall into several categories:

Electronic: (e.g., partial charges, HOMO/LUMO energies)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built that correlates the descriptors with the observed biological activity. nih.govresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. researchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Example Descriptor Description
Electronic Net Atomic Charge (q) Represents the electron distribution on a specific atom.
Electronic HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Steric Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.

Virtual Screening and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, researchers often turn to ligand-based drug design (LBDD). fiveable.me This approach relies on the knowledge of molecules that are already known to be active. fiveable.me If this compound were identified as a hit compound, LBDD methods could be used to discover new potential drug candidates.

Virtual screening is a key component of LBDD, involving the computational screening of large libraries of chemical compounds to identify those with a high probability of having the desired biological activity. nih.govnih.gov Ligand-based virtual screening methods include:

Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. researchgate.net A model can be built from the structure of this compound and used to search databases for other molecules that match this feature arrangement. mdpi.com

Similarity Searching: This method searches for molecules that are structurally similar to the known active compound. Similarity can be assessed based on 2D fingerprints (patterns of chemical substructures) or 3D shape and electrostatic properties.

These approaches allow for the rapid and cost-effective identification of promising new compounds from vast virtual libraries, which can then be prioritized for experimental testing. The combination of ligand-based and structure-based design can further enhance the efficiency of drug discovery. fiveable.me

Density Functional Theory (DFT) Applications for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ajchem-a.com For this compound, DFT calculations can provide deep insights into its intrinsic chemical properties, which are crucial for understanding its reactivity and interaction with biological targets.

Key properties calculated using DFT include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites). For this compound, the MEP would highlight the reactivity of the carboxylic acid and ketone groups.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and the electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

These theoretical calculations help rationalize the molecule's behavior in chemical reactions and biological systems, complementing experimental findings. researchgate.net

Table 3: Illustrative DFT-Calculated Electronic Properties

Property Description Illustrative Value
HOMO Energy Energy of the highest occupied molecular orbital. -6.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. -1.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies, indicating chemical reactivity. 5.3 eV
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. 2.6 eV

In Silico ADMET Predictions for Lead Optimization in Preclinical Settings

In the process of drug development, a compound must not only be active but also possess favorable pharmacokinetic properties. ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—describes the disposition of a drug within an organism. Predicting these properties early is crucial for lead optimization. nih.gov In silico ADMET prediction uses computational models to estimate these characteristics for a compound like this compound before extensive experimental testing. nih.govscienceopen.com

Key ADMET properties predicted computationally include:

Absorption: Prediction of oral bioavailability and intestinal absorption, often guided by rules like Lipinski's Rule of Five. nih.govmdpi.com

Distribution: Estimation of properties like blood-brain barrier permeability and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of how the compound is cleared from the body.

Toxicity: Early warnings for potential toxicities such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.gov

These predictions help researchers prioritize compounds with more drug-like profiles and identify potential liabilities that need to be addressed through chemical modification, accelerating the journey from a lead compound to a viable drug candidate. nih.gov

Table 4: Predicted Physicochemical and ADMET Properties for this compound

Property Predicted Value Compliance/Interpretation
Molecular Weight 220.27 g/mol Complies with Lipinski's Rule (< 500)
LogP (o/w) 2.58 Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 3 Complies with Lipinski's Rule (≤ 10)
Polar Surface Area (PSA) 54.37 Ų Suggests good intestinal absorption (< 140 Ų) mdpi.com
GI Absorption High Predicted to be well-absorbed from the gastrointestinal tract. nih.gov
BBB Permeability Low Unlikely to cross the blood-brain barrier.

| Hepatotoxicity | Low Risk | Predicted to have a low probability of causing liver damage. nih.gov |

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(4-Ethylphenyl)-5-oxovaleric acid . By interacting with the molecule using different forms of electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Mass Spectrometry (MS, ESI-MS, FAB)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound , which has a molecular formula of C₁₃H₁₆O₃, the expected exact mass is approximately 220.1099 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, ESI-MS would likely detect the protonated molecule [M+H]⁺ at an m/z of approximately 221.1177. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 219.1021.

Fast Atom Bombardment (FAB) is another soft ionization technique that could be used, though it is less common now than ESI-MS. FAB-MS would also be expected to show the molecular ion or protonated molecular ion, providing confirmation of the molecular weight.

Infrared (IR) and UV Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit characteristic absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ would indicate the carbonyl (C=O) stretching of the ketone. The carboxylic acid functional group would be identified by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

UV-Visible (UV) spectroscopy provides information about conjugated systems within a molecule. The aromatic ring in This compound would lead to characteristic UV absorptions, typically in the range of 200-300 nm. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. For the analysis of This compound , a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water (with an acid additive like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.

The compound would be detected as it elutes from the column, most commonly using a UV detector set at a wavelength where the aromatic ring absorbs strongly. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment and quantification. HPLC can also be scaled up for the preparative purification of the compound.

Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily to monitor the progress of chemical reactions and to identify compounds present in a mixture. In the synthesis of This compound , TLC would be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The choice of mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial to achieve good separation between the starting materials, intermediates, and the final product. After development, the plate is visualized, often under UV light, where the aromatic ring of the compound will fluoresce. The relative positions of the spots (Rf values) indicate the progress of the reaction.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. This would include the determination of its crystal system, space group, and the dimensions of the unit cell. Furthermore, it would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This data allows for a detailed conformational analysis, illustrating the spatial orientation of the ethylphenyl group relative to the oxovaleric acid chain. Such an analysis is critical for understanding the molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.

As of the current literature review, specific crystallographic data for this compound, such as its crystal structure, has not been reported in publicly accessible databases. Therefore, a data table of its crystallographic parameters cannot be provided at this time.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) present in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison is a critical step in verifying the elemental composition and purity of a synthesized or isolated compound.

The molecular formula for this compound is C₁₃H₁₆O₃. scbt.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 220.27 g/mol . sigmaaldrich.com The expected percentages for carbon, hydrogen, and oxygen would be compared against the results from an elemental analyzer. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula.

While specific experimental results from the elemental analysis of a particular batch of this compound are typically found in a certificate of analysis accompanying a purchased sample, a generalized data table of theoretical versus placeholder experimental values is presented below for illustrative purposes.

ElementTheoretical %Experimental %
Carbon (C)70.89%Not available
Hydrogen (H)7.32%Not available
Oxygen (O)21.79%Not available

Note: Experimental values are not available from the searched sources and would be specific to the sample analyzed.

Preclinical Pharmacological and Metabolic Profiling of 5 4 Ethylphenyl 5 Oxovaleric Acid Analogs

Metabolic Stability and Biotransformation Pathways

The metabolic fate of a xenobiotic, such as 5-(4-Ethylphenyl)-5-oxovaleric acid, is a critical determinant of its therapeutic potential and is typically investigated through a series of in vitro and in vivo studies.

In vitro metabolic studies are fundamental to predicting the in vivo behavior of a drug candidate. These studies typically utilize liver microsomes, hepatocytes, or other subcellular fractions to identify metabolic pathways and the enzymes responsible for them. For a compound like this compound, key metabolic transformations would be expected to involve the ketone and the aromatic ethyl group.

Expected Metabolic Pathways:

Reduction of the Ketone: The ketone group is susceptible to reduction by carbonyl reductases to form the corresponding secondary alcohol, 5-(4-ethylphenyl)-5-hydroxyvaleric acid. This is a common metabolic pathway for many xenobiotic ketones.

Oxidation of the Ethyl Group: The ethyl substituent on the phenyl ring is a likely site for oxidation. This can occur at the benzylic position to form a secondary alcohol, which may be further oxidized to a ketone, or at the terminal methyl group to form a primary alcohol, which can then be oxidized to a carboxylic acid.

Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation at various positions, mediated primarily by cytochrome P450 (CYP) enzymes.

Conjugation: The resulting hydroxyl and carboxyl metabolites, as well as the parent carboxylic acid, can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

The stability of the compound in the presence of liver microsomes would provide an indication of its metabolic clearance. A high rate of metabolism would suggest a short half-life in vivo, which might necessitate strategies to improve its metabolic stability.

Should the parent compound exhibit suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, a prodrug strategy may be employed. elifesciences.orgwikipedia.orgontosight.ai Prodrugs are inactive or less active derivatives that are converted in vivo to the active parent drug. elifesciences.org For a carboxylic acid-containing compound like this compound, common prodrug approaches include esterification of the carboxylic acid group.

Potential Prodrug Strategies:

Ester Prodrugs: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. These esters are typically designed to be hydrolyzed by esterases in the plasma or tissues to release the active carboxylic acid.

Amide Prodrugs: Formation of an amide linkage is another possibility, though these are generally more stable than esters and may have different hydrolysis kinetics.

Pharmacokinetic Assessments in Animal Models

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo.

Following administration, the absorption of an acidic compound like this compound would be influenced by its physicochemical properties, such as its pKa and lipophilicity. Oral absorption would depend on its ability to permeate the gastrointestinal membrane.

The distribution of the compound throughout the body is determined by its affinity for plasma proteins and various tissues. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared by metabolic organs. The volume of distribution (Vd) would indicate the extent of its distribution into tissues.

Elimination of this compound and its metabolites would likely occur through both renal and hepatic pathways. The parent drug, being a carboxylic acid, could be actively secreted by transporters in the kidneys. Its metabolites, particularly the more water-soluble conjugates, would also be readily excreted in the urine. Biliary excretion into the feces is another important route of elimination, especially for larger, more polar metabolites.

Acidic compounds, particularly those that are subject to glucuronidation in the liver, may undergo enterohepatic recirculation. elifesciences.orgwikipedia.org This process involves the excretion of the glucuronide conjugate into the bile, its subsequent hydrolysis back to the parent drug by bacterial β-glucuronidases in the intestine, and the reabsorption of the parent drug into the bloodstream.

This recirculation can lead to a prolonged plasma half-life and a secondary peak in the plasma concentration-time profile of the drug. elifesciences.org Understanding the extent of enterohepatic recirculation is crucial for predicting the drug's duration of action and potential for drug-drug interactions.

Future Research Directions and Therapeutic Potential of 5 4 Ethylphenyl 5 Oxovaleric Acid Based Scaffolds

Design and Synthesis of Next-Generation Analogs with Improved Efficacy and Selectivity

The core structure of 5-(4-ethylphenyl)-5-oxovaleric acid, a γ-keto-γ-arylbutyric acid, presents a versatile scaffold for medicinal chemistry. The ethylphenyl group, the ketone, and the carboxylic acid functionalities all offer sites for chemical modification to create a library of analogs. Future research should systematically explore how modifications at these positions influence the compound's pharmacokinetic and pharmacodynamic properties.

Key research questions to address include:

Structure-Activity Relationship (SAR) Studies: How do changes in the substitution pattern on the aromatic ring affect biological activity? For instance, altering the position or nature of the ethyl group, or introducing other substituents like halogens, hydroxyl, or methoxy (B1213986) groups, could significantly impact target binding and efficacy.

Stereochemistry: The carbonyl group at the 5-position creates a chiral center upon reduction. The synthesis and biological evaluation of individual enantiomers are crucial, as stereoisomers often exhibit different pharmacological activities and metabolic profiles.

Bioisosteric Replacement: Replacing the carboxylic acid or the ketone with other functional groups (e.g., tetrazoles, sulfonamides, or oximes) could modulate the compound's acidity, polarity, and ability to form hydrogen bonds, potentially leading to improved cell permeability and oral bioavailability.

A systematic approach to analog design, guided by computational modeling and high-throughput screening, could uncover derivatives with enhanced potency and selectivity for specific biological targets.

Polypharmacology and Multi-Targeting Strategies in Complex Diseases

The true therapeutic potential of this compound-based scaffolds may lie in their ability to interact with multiple biological targets simultaneously. This polypharmacological approach is increasingly recognized as a valuable strategy for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Future investigations should focus on:

Broad-Spectrum Biological Screening: Screening the parent compound and its analogs against a wide range of enzymes, receptors, and ion channels could reveal unexpected biological activities.

Target Deconvolution: For any identified biological activity, pinpointing the specific molecular target(s) is essential. This can be achieved through techniques like affinity chromatography, chemical proteomics, and genetic approaches.

Rational Design of Multi-Target Ligands: Once multiple targets are identified for a particular disease, the scaffold can be rationally modified to optimize its affinity for each target, creating a single molecule with a desired multi-target profile.

Combination Therapies in Preclinical Settings

Even if this compound or its analogs exhibit modest activity on their own, they could have significant therapeutic value in combination with existing drugs. Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual agents, and a lower likelihood of developing drug resistance.

Preclinical studies should explore the potential of these scaffolds in combination with:

Standard-of-Care Chemotherapeutics: In oncology, combining a novel agent with established cytotoxic drugs or targeted therapies could overcome resistance mechanisms.

Anti-inflammatory Agents: For inflammatory diseases, combining a this compound-based compound with other anti-inflammatory drugs could provide a more comprehensive suppression of inflammatory pathways.

Neuroprotective Agents: In the context of neurodegenerative diseases, a multi-pronged approach that includes a novel neuroprotective agent could be more effective than monotherapy.

Novel Applications in Chemical Biology, Diagnostics, and Materials Science

Beyond traditional therapeutic applications, the unique chemical structure of this compound lends itself to innovative uses in other scientific disciplines.

Chemical Biology: The scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes for studying biological processes and identifying new drug targets.

Diagnostics: Derivatives of the compound could be developed as imaging agents for techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI), provided they can be labeled with appropriate isotopes and show selective uptake in specific tissues or tumors.

Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers and other materials. This could lead to the development of novel biomaterials with specific biological properties, such as drug-eluting coatings for medical devices or functionalized nanoparticles for targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(4-Ethylphenyl)-5-oxovaleric acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 4-ethylbenzene with glutaric anhydride, followed by hydrolysis of the intermediate ketone to yield the carboxylic acid. Key steps include:

  • Reagent Selection : Use anhydrous AlCl₃ as a Lewis catalyst for acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, and recrystallization for final product purification .
  • Characterization : Confirm structure via ¹H/¹³C NMR (δ ~2.5 ppm for ketone protons, δ ~12 ppm for carboxylic acid proton) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physical and chemical properties?

  • Methodological Answer :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures .
  • Solubility Profiling : Use shake-flask method in solvents (e.g., DMSO, water, ethanol) at 25°C, quantified via UV-Vis spectrophotometry .

Q. How can researchers design experiments to study the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Prepare buffered solutions (pH 2–12), incubate the compound at 37°C, and monitor degradation via LC-MS over 24–72 hours .
  • Kinetic Analysis : Use first-order kinetics models to calculate half-life and identify degradation products .

Advanced Research Questions

Q. What computational approaches are effective for modeling this compound’s electronic structure and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set to predict HOMO/LUMO energies and electrostatic potential surfaces .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or lipid bilayers to study aggregation or membrane permeability .

Q. How can surface adsorption and reactivity of this compound be investigated in environmental or material science contexts?

  • Methodological Answer :

  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure mass changes on silica or polymer-coated surfaces .
  • Surface Reactivity : Employ X-ray photoelectron spectroscopy (XPS) to track oxidation states after exposure to ozone or UV light .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or catalytic activity values)?

  • Methodological Answer :

  • Systematic Replication : Control variables (e.g., solvent purity, temperature gradients) and validate methods via inter-laboratory comparisons .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors ±5%) and statistical significance (p < 0.05) .

Q. How can researchers elucidate the compound’s role in multi-step organic syntheses (e.g., as a building block for heterocycles)?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C at the ketone position) to track incorporation into products via MS/MS .
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions with aryl halides .

Q. What advanced spectroscopic methods are suitable for studying degradation pathways under oxidative stress?

  • Methodological Answer :

  • LC-HRMS : Identify degradation products with high mass accuracy (<2 ppm error) .
  • EPR Spectroscopy : Detect radical intermediates generated during photooxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.